5-Iodopyridine-3,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodopyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPAEXBGLNKQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Functionalization of 5 Iodopyridine 3,4 Diamine
Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The iodo-substituent at the C-5 position of 5-iodopyridine-3,4-diamine is particularly amenable to these transformations, allowing for the introduction of a wide range of functional groups.
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of this compound, the C-5 iodo group readily participates in Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids or their esters.
This reaction is instrumental in the synthesis of diverse biaryl and heterobiaryl structures. For instance, the coupling of this compound with substituted phenylboronic acids has been employed in the synthesis of novel kinase inhibitors. The reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base like sodium carbonate or potassium carbonate.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Fluoro-3-(trifluoromethoxy)phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70 |
| (4-((1-Methyl-1H-pyrazol-4-yl)amino)-3-fluorophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile/H₂O | 80 | 85 |
| 2-(Trifluoromethyl)pyridine-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 | 65 |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The C-5 iodo group of this compound can be efficiently alkynylated using this method, providing access to a variety of substituted alkynylpyridines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems, such as imidazopyridines.
Typical conditions for the Sonogashira coupling of this compound involve a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) salt such as copper(I) iodide (CuI), and an amine base like triethylamine (Et₃N) in a solvent such as dimethylformamide (DMF).
Table 2: Examples of Sonogashira Coupling Reactions with this compound
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Ethynylbenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 92 |
| 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 88 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 60 | 75 |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction has proven to be highly effective for the amination of the C-5 position of this compound with a wide range of primary and secondary amines, including anilines, cyclic amines, and acyclic amines.
The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Common catalytic systems include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source, bulky electron-rich phosphine (B1218219) ligands such as Xantphos or RuPhos, and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
Table 3: Examples of Buchwald-Hartwig Amination with this compound
| Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 |
| Morpholine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 90 |
| N-Methylpiperazine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |
Beyond the well-established Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the C-5 iodo group of this compound can participate in other transition metal-mediated transformations. These include, but are not limited to, Stille coupling (with organostannanes), Hiyama coupling (with organosilicon compounds), and Negishi coupling (with organozinc reagents). These reactions further expand the synthetic utility of this versatile building block, allowing for the introduction of a diverse array of carbon-based substituents at the C-5 position. The choice of a specific cross-coupling reaction often depends on the nature of the desired substituent and the functional group tolerance of the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While palladium-catalyzed reactions are highly effective for the functionalization of this compound, nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the introduction of nucleophiles onto the pyridine (B92270) ring. The electron-donating amino groups at the C-3 and C-4 positions generally deactivate the ring towards nucleophilic attack. However, the reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile.
In the context of this compound, SNAr reactions are less common than cross-coupling reactions at the C-5 position due to the electron-rich nature of the pyridine ring. The two amino groups increase the electron density of the ring, making it less susceptible to attack by nucleophiles.
However, under certain conditions, particularly with highly activated substrates or very strong nucleophiles, SNAr reactions can occur. The regioselectivity of such reactions would be governed by a combination of electronic and steric factors. The positions ortho and para to the electron-withdrawing nitro group in a related nitropyridine are typically the most activated towards nucleophilic attack. In this compound, the situation is reversed due to the electron-donating amino groups. Any potential SNAr reaction would likely be less facile and might require harsh conditions. Research in this area for this compound itself is not extensively documented, suggesting a preference for the more predictable and efficient palladium-catalyzed cross-coupling pathways for its functionalization.
Influence of Amine Functionalities on SNAr Reactivity
Nucleophilic Aromatic Substitution (SNAr) reactions on pyridine rings are generally facile at positions 2 and 4 due to the electron-withdrawing nature of the ring nitrogen. However, the reactivity of this compound in SNAr reactions is significantly influenced by the two amine substituents.
Amine groups are strong electron-donating groups. Their presence on the pyridine ring increases the electron density, which generally deactivates the ring towards nucleophilic attack. This deactivating effect complicates direct SNAr displacement of the iodine atom at the 5-position. For a successful SNAr reaction to occur at a halogen-substituted position on a pyridine ring, the position must typically be activated by electron-withdrawing groups. In the case of this compound, the amine groups counteract the activating effect of the ring nitrogen, making the direct displacement of the iodide challenging under standard SNAr conditions.
Studies on related halopyridines have shown that the rate of SNAr reactions is highly dependent on the electronic environment of the ring. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the influence of the leaving group. nih.gov However, the primary determinant of reactivity is the electronic activation of the carbon center being attacked. In the absence of strong activating groups, such as a nitro group, the electron-donating diamine functionalities render the 5-position of this compound less susceptible to nucleophilic attack compared to pyridines bearing electron-withdrawing substituents.
Transformations Involving the Pyridine-3,4-diamine Moiety
The ortho-diamine functionality is the most reactive part of the molecule and readily participates in a variety of transformations to build more complex heterocyclic systems.
The adjacent amine groups at the 3- and 4-positions are ideally situated for cyclocondensation reactions to form fused five-membered rings. A common and synthetically valuable transformation is the reaction with aldehydes, ketones, or their derivatives to form imidazo[4,5-c]pyridines. sigmaaldrich.com This reaction, often catalyzed by acids or oxidizing agents like iodine, provides a straightforward route to a class of compounds with significant biological and material science applications. nih.govresearchgate.netnih.gov
The general mechanism involves the initial formation of a Schiff base between one of the amine groups and the carbonyl compound, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the fused imidazopyridine core. Molecular iodine has been shown to be an effective catalyst for such transformations, proceeding under mild conditions. nih.govacs.org
Table 1: Examples of Cyclocondensation Reactions for Imidazopyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2-Aminopyridine | Aryl Methyl Ketone, Barbituric Acid | I2, DMSO, 110 °C | Pyrimidine-linked Imidazopyridine acs.org |
| 2-Aminopyridine | Aryl Aldehyde, tert-Butyl Isocyanide | I2, Room Temp | Imidazo[1,2-a]pyridine nih.gov |
| 2-Aminopyridine | Acetophenone, Dimedone | I2, H2O, Ultrasonication | Imidazo[1,2-a]pyridine nih.gov |
These examples, while involving 2-aminopyridines, illustrate the general principle of iodine-catalyzed cyclocondensation to form imidazopyridine scaffolds, a reaction pathway directly applicable to the ortho-diamine moiety of this compound.
The primary amine groups of this compound can be readily acylated or alkylated. These reactions can proceed selectively, although controlling mono- versus di-substitution can be challenging.
Acylation: Selective acylation of one amino group in the presence of another in a diamine often requires careful control of reaction conditions. researchgate.net Reagents like di-tert-butyl dicarbonate in the presence of 4-(dimethylamino)pyridine (DMAP) are commonly used for protection or modification of amines. researchgate.net The relative nucleophilicity of the two amine groups in this compound will influence the site of initial acylation, which can be affected by both electronic and steric factors. While specific studies on the selective acylation of this compound are not prevalent, general principles suggest that reactions with acylating agents like acyl chlorides or anhydrides will yield mono- or di-acylated products depending on the stoichiometry and reaction conditions.
Alkylation: N-alkylation of the amine groups can be achieved using various alkylating agents. google.comprinceton.edu In related imidazopyridine systems, alkylation has been shown to occur on the pyridine ring nitrogen. fabad.org.tr For this compound, direct alkylation of the exocyclic amines is expected. Regioselectivity between the N3 and N4 amines can be an issue. Furthermore, modern methods using metallaphotoredox catalysis allow for the N-alkylation of various N-nucleophiles with a broad range of alkyl bromides at room temperature. princeton.edu
This compound serves as a versatile scaffold for building complex molecules by leveraging its multiple reaction sites. A common strategy involves a two-stage approach:
Formation of the Fused Heterocycle: The diamine moiety is first used in a cyclocondensation reaction to form a stable, fused system like an iodo-substituted imidazo[4,5-c]pyridine.
Cross-Coupling at the Iodo Position: The iodine atom on this newly formed heterocyclic core serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
This sequential approach allows for the introduction of a wide variety of substituents (aryl, alkynyl, amino, etc.) at the 5-position of the original pyridine ring. The synthesis of substituted aza-benzimidazoles, for example, often follows this pattern of heterocycle formation followed by functionalization. This strategy is crucial in medicinal chemistry for creating libraries of compounds for drug discovery. nih.gov The ability to functionalize halogenated pyrazolo[3,4-b]pyridines through arylation and alkynylation demonstrates the utility of this approach. nih.gov
Mechanistic Aspects of this compound Reactivity
The reactivity mechanisms of this compound are dictated by the electronic nature of the pyridine ring and its substituents.
SNAr Mechanism: As discussed, the electron-donating amines deactivate the ring for traditional SNAr. However, an alternative pathway for substitution on pyridine rings is through the formation of pyridyne intermediates. For a related 3,4-pyridyne, regioselectivity of nucleophilic attack is governed by the electronic distortion of the aryne triple bond, which can be influenced by substituents. nih.gov An electron-withdrawing group at the 5-position, like a bromo group, was found to favor nucleophilic addition at the C3 position. nih.gov
Cyclocondensation Mechanism: The iodine-catalyzed formation of imidazopyridines is proposed to proceed through the in-situ generation of an electrophilic species from the aldehyde or ketone reactant. nih.gov For instance, the reaction may begin with the iodine-mediated oxidation of an acetophenone to a phenylglyoxal, which then undergoes a Knoevenagel-type condensation with the diamine, followed by cyclization and dehydration to form the final product. nih.gov
C-H Functionalization Mechanisms: While not a direct transformation of this compound itself, related mechanistic studies on pyridine functionalization are relevant. Site-selective C4-amination of pyridines can be achieved via a nucleophilic substitution of hydrogen (SNH) mechanism involving 4-pyridyl pyridinium salt intermediates. nih.gov Similarly, site-selective C-H acylation can be controlled by N-substituents on pyridinium salt intermediates generated under photoredox catalysis. acs.org These advanced methods highlight the ongoing development of strategies to selectively functionalize specific positions on the pyridine core, which could potentially be adapted for complex derivatives of this compound.
Applications of 5 Iodopyridine 3,4 Diamine As a Core Building Block in Heterocyclic Synthesis
Construction of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Systems
The vicinal diamine arrangement in 5-Iodopyridine-3,4-diamine makes it an ideal precursor for the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, which are core structures in numerous biologically active molecules. The general synthetic approach involves the cyclocondensation of the diamine with a one-carbon electrophile, such as aldehydes, carboxylic acids, or their derivatives.
The reaction of this compound with various aldehydes is a common and efficient method for constructing the imidazole (B134444) ring. This reaction typically proceeds through an initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the 6-iodoimidazo[4,5-b]pyridine or 7-iodoimidazo[4,5-c]pyridine isomers. The choice of reaction conditions, including the solvent and catalyst, can influence the reaction rate and yield. For instance, oxidative conditions are often employed to facilitate the final aromatization step.
Similarly, condensation with carboxylic acids or their activated forms (e.g., acid chlorides, esters, or orthoesters) provides another reliable route to these fused systems. The reaction with carboxylic acids often requires a dehydrating agent or high temperatures to drive the cyclization. The use of orthoesters, such as triethyl orthoformate, can directly lead to the formation of the unsubstituted imidazole ring.
The resulting iodinated imidazopyridine products are themselves valuable intermediates. The iodine atom at position 6 or 7 can be readily exploited in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, significantly expanding the molecular diversity of the synthesized compounds.
Table 1: Synthesis of 6-Iodoimidazo[4,5-b]pyridines
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Aromatic Aldehyde | Oxidative Cyclization | 2-Aryl-6-iodo-1H-imidazo[4,5-b]pyridine | Data not available |
| This compound | Carboxylic Acid | Dehydrating Agent, Heat | 2-Alkyl/Aryl-6-iodo-1H-imidazo[4,5-b]pyridine | Data not available |
| This compound | Triethyl Orthoformate | Acid Catalyst | 6-Iodo-1H-imidazo[4,5-b]pyridine | Data not available |
Development of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound involves the construction of a fused pyrazole (B372694) ring. A common strategy to achieve this is through the diazotization of one of the amino groups, followed by an intramolecular cyclization.
Alternatively, a more versatile approach involves the condensation of the diamine with a 1,3-dicarbonyl compound or its equivalent. This reaction typically proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to afford the pyrazolopyridine core. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.
The resulting 6-iodopyrazolo[3,4-b]pyridine scaffold is a valuable platform for further chemical exploration. The iodine atom can be utilized in cross-coupling reactions to introduce diverse functionalities, similar to the imidazopyridine derivatives. This allows for the systematic modification of the molecule and the exploration of structure-activity relationships in various contexts.
Table 2: Synthesis of 6-Iodopyrazolo[3,4-b]pyridines
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | 1,3-Diketone | Acid or Base Catalyst | 3-Substituted-6-iodo-1H-pyrazolo[3,4-b]pyridine | Data not available |
| This compound | β-Ketoester | Thermal Cyclization | 3-Substituted-4-oxo-4,5-dihydro-6-iodo-1H-pyrazolo[3,4-b]pyridine | Data not available |
Synthesis of other Fused and Bridged Pyridine (B92270) Heterocycles
Beyond the well-established synthesis of imidazo- and pyrazolopyridines, this compound holds potential for the construction of a wider array of fused and bridged pyridine heterocycles. The dual nucleophilicity of the diamine moiety can be exploited in reactions with various bifunctional electrophiles to forge new heterocyclic rings.
For instance, reaction with α-haloketones could lead to the formation of tetrahydropyrazino[2,3-b]pyridines, which upon oxidation would yield the aromatic pyrazino[2,3-b]pyridines. Similarly, condensation with dicarbonyl compounds such as 1,2-diketones or their equivalents could provide access to novel fused systems.
Integration into Multi-Component Reaction Sequences for Molecular Diversity
Multi-component reactions (MCRs) offer a powerful tool for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. The integration of this compound into MCR sequences could provide a highly efficient route to diverse libraries of fused pyridine heterocycles.
For example, a one-pot reaction involving this compound, an aldehyde, and an isocyanide (a Ugi-type reaction) could potentially lead to the formation of complex imidazo[4,5-b]pyridine derivatives with multiple points of diversity. The initial condensation of the diamine with the aldehyde would form a dihydropyridine (B1217469) intermediate, which could then be trapped by the isocyanide to generate a highly functionalized product.
Furthermore, the iodine atom in this compound could be leveraged in palladium-catalyzed MCRs. For instance, a sequence involving an initial Sonogashira coupling of the iodopyridine with a terminal alkyne, followed by an in-situ cyclization involving the diamine functionality, could lead to the formation of novel fused heterocyclic systems. The ability to combine multiple bond-forming events in a single pot, coupled with the potential for further diversification via the iodine handle, makes the exploration of MCRs with this compound a promising area for future research.
Table 3: Potential Multi-Component Reactions Involving this compound
| Reaction Type | Components | Potential Product |
|---|---|---|
| Ugi-type | This compound, Aldehyde, Isocyanide | Highly substituted 6-iodoimidazo[4,5-b]pyridine derivatives |
| Palladium-catalyzed cascade | This compound, Terminal Alkyne, Coupling Partner | Fused pyridine heterocycles with acetylenic side chains |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Iodopyridine 3,4 Diamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 5-Iodopyridine-3,4-diamine in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the compound's core structure and the specific placement of its substituents.
One-dimensional NMR is fundamental for verifying the primary structure. The spectra are predicted to be simple, reflecting the molecule's defined structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amine groups. The protons at the C2 and C6 positions of the pyridine (B92270) ring are the most informative. Due to the substitution pattern, the proton at C2 (H-2) and the proton at C6 (H-6) will appear as singlets, as they lack adjacent protons for spin-spin coupling. The introduction of the strongly electron-withdrawing iodine atom at C5 will deshield the adjacent H-6, causing it to resonate at a higher chemical shift (further downfield) compared to H-2. The amine (NH₂) protons are expected to appear as two distinct, potentially broad singlets, whose chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. Five distinct signals are anticipated, corresponding to the five carbon atoms in the pyridine ring. The carbon atom directly bonded to the iodine (C5) will exhibit a significantly shifted signal due to the "heavy atom effect," typically appearing at a much lower chemical shift (upfield) than comparable aromatic carbons. The other carbon signals (C2, C3, C4, C6) will be influenced by the diamino and iodo substituents, with their precise shifts confirming the substitution pattern. For instance, the carbons bearing the amino groups (C3 and C4) are expected to be shielded and appear at higher fields compared to the unsubstituted pyridine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.50 (s, 1H) | C2: ~148.0 |
| H-6 | ~7.90 (s, 1H) | C6: ~152.0 |
| 3-NH₂ | ~5.80 (br s, 2H) | C3: ~135.0 |
| 4-NH₂ | ~6.50 (br s, 2H) | C4: ~145.0 |
| C5: ~85.0 | ||
| Note: Values are predictive and based on analysis of related structures. s = singlet, br s = broad singlet. |
Two-dimensional NMR experiments are instrumental in confirming connectivity and spatial relationships within the molecule, solidifying the regiochemical assignment.
COSY (Correlation Spectroscopy): This experiment would be expected to show no cross-peaks between the aromatic protons H-2 and H-6, confirming their lack of scalar coupling and supporting their assignment as isolated singlets on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signal at ~7.50 ppm to the ¹³C signal of C2 and the ¹H signal at ~7.90 ppm to the ¹³C signal of C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. In this case, a NOESY spectrum would be expected to show a spatial correlation between the H-6 proton and the protons of the 4-NH₂ group, further confirming the regiochemistry.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the N-H bonds of the amine groups and the C=C/C=N bonds of the aromatic ring.
Key expected vibrational bands include:
N-H Stretching: Two distinct bands are expected in the region of 3450-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) groups. The presence of two amine groups may lead to a complex, broad absorption pattern in this region.
N-H Bending: A scissoring vibration for the NH₂ groups should appear around 1640-1600 cm⁻¹.
Aromatic C=C and C=N Stretching: A series of sharp to medium absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the pyridine ring vibrations.
C-N Stretching: Aromatic amine C-N stretching vibrations are typically observed in the 1350-1250 cm⁻¹ region.
C-I Stretching: The vibration for the carbon-iodine bond is expected to appear at a low frequency, typically in the 600-500 cm⁻¹ range.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3450 - 3250 | Medium-Strong |
| Amine (N-H) | Scissoring Bend | 1640 - 1600 | Medium |
| Pyridine Ring | C=C / C=N Stretch | 1600 - 1400 | Medium-Strong |
| Aromatic Amine | C-N Stretch | 1350 - 1250 | Medium |
| Iodo Group | C-I Stretch | 600 - 500 | Weak-Medium |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For this compound, a crystallographic study would be expected to confirm the planarity of the pyridine ring. nih.gov The C-I bond length would be approximately 2.10 Å. The C-N bond lengths of the amino groups would be shorter than a typical C-N single bond, indicating some degree of electron delocalization into the aromatic ring. The crystal packing would likely be dominated by intermolecular hydrogen bonding between the amine groups of one molecule and the nitrogen atom of the pyridine ring or an amine group of a neighboring molecule, forming extensive networks that stabilize the crystal lattice. nih.gov Halogen bonding involving the iodine atom might also play a role in the supramolecular assembly.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a critical tool for determining the exact molecular weight and, consequently, the elemental formula of a compound with high precision. For this compound (C₅H₆IN₃), the expected monoisotopic mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N).
The technique would yield a measured mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ that is accurate to several decimal places. This high accuracy allows for the unambiguous determination of the molecular formula C₅H₆IN₃, distinguishing it from any other combination of atoms that might have a similar nominal mass.
Table 3: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₅H₆IN₃ |
| Exact Mass (Monoisotopic) | 234.9657 u |
| [M+H]⁺ (Protonated) | 235.9730 m/z |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorptions related to π → π* and n → π* transitions within the substituted pyridine ring.
The presence of the two electron-donating amine groups and the electron-withdrawing iodine atom on the pyridine chromophore would be expected to cause a significant red-shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted pyridine. The spectrum would likely display one or more strong absorption bands in the 250-400 nm range, providing insights into the electronic structure and conjugation of the molecule.
Computational and Theoretical Investigations of 5 Iodopyridine 3,4 Diamine and Its Transformations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to determine optimized geometries, molecular energies, and various electronic properties that govern a molecule's behavior. nih.govresearchgate.net For 5-Iodopyridine-3,4-diamine, DFT calculations provide a foundational understanding of its structural and electronic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. rsc.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. nih.gov
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the amino (-NH2) groups. westernsydney.edu.auresearchgate.netfrontiersin.orgmdpi.com While the pyridine (B92270) ring is rigid, the amino groups can rotate, and computational methods can determine the relative energies of these different conformations to identify the most stable arrangement. For this compound, the planar conformation is expected to be the most stable due to conjugation effects.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: These are representative values based on DFT calculations of similar aromatic amines and pyridine derivatives, as specific published data for this molecule is not available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-I | ~2.08 |
| C-N (amino) | ~1.38 | |
| N-H | ~1.01 | |
| C-C (ring) | ~1.39 - 1.41 | |
| C-N (ring) | ~1.33 - 1.35 | |
| Bond Angles (°) | C-C-I | ~119.5 |
| C-C-N (amino) | ~121.0 | |
| H-N-H | ~115.0 | |
| C-N-C (ring) | ~117.0 |
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. nih.govdntb.gov.ua It helps in predicting the sites susceptible to electrophilic and nucleophilic attacks. The MEP map is color-coded, where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.govresearchgate.netresearchgate.net
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the nitrogen atoms of the two amino groups due to the presence of lone pairs of electrons. These are the primary sites for protonation and interaction with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms of the amino groups, making them susceptible to interaction with nucleophiles.
Neutral Regions (Green): Generally found over the carbon atoms of the aromatic ring.
This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will react with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A high HOMO energy indicates a greater propensity to donate electrons, signifying higher nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridine ring. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A low LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity. The LUMO is likely distributed over the pyridine ring, particularly on the carbon atoms.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.commdpi.com A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity. researcher.life Conversely, a large energy gap suggests high stability. irjweb.comnih.gov
Table 2: Predicted Frontier Molecular Orbital Energies of this compound Note: These values are hypothetical, based on typical DFT calculations for analogous molecules.
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| EHOMO | ~ -5.8 | Indicates good electron-donating capability (nucleophilic). |
| ELUMO | ~ -1.2 | Indicates moderate electron-accepting capability (electrophilic). |
| Energy Gap (ΔE) | ~ 4.6 | Suggests a relatively stable molecule with moderate reactivity. irjweb.com |
Exploration of Reaction Mechanisms and Transition States via Computational Methods
Computational methods, particularly DFT, are indispensable for mapping out the pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism.
For this compound, computational studies could explore various transformations, such as:
Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to the pyridine ring to predict the most likely site of substitution and the energy barrier for the reaction.
Cyclization Reactions: The adjacent diamine groups make this molecule a precursor for forming fused heterocyclic systems, such as imidazopyridines. Computational analysis can elucidate the mechanism of such cyclization reactions, for instance, by reacting with aldehydes or carboxylic acids. researchgate.net
Nucleophilic Substitution: Investigating the displacement of the iodine atom by a nucleophile, which is a common reaction for aryl iodides.
These studies involve locating the transition state structure for each step of the reaction, which represents the highest energy point along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. ruc.dk
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nrel.govd-nb.infochemrxiv.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. ruc.dk Predicted spectra are often compared with experimental data to confirm the structure of a synthesized compound. mdpi.com For this compound, calculations would predict distinct signals for the two non-equivalent aromatic protons and the protons of the amino groups, as well as for the five unique carbon atoms in the ring.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Values are referenced against TMS and are illustrative.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H-2 | ~7.5 |
| H-6 | ~7.8 |
| -NH2 | ~4.5 - 5.5 (broad) |
| C-2 | ~145 |
| C-3 | ~130 |
| C-4 | ~140 |
| C-5 | ~85 |
| C-6 | ~150 |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov This analysis helps to understand the electronic transitions within the molecule, such as π→π* transitions, which are characteristic of aromatic systems.
QSAR and Molecular Docking Studies (Purely Computational, without biological outcomes)
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their properties. researchgate.netjyoungpharm.orgresearchgate.net For a series of derivatives of this compound, QSAR models could be developed using calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular surface area, etc.). nih.gov These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Molecular Docking: Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.comdergipark.org.trd-nb.infothesciencein.org This technique is fundamental in structure-based drug design. For this compound, docking studies could be performed to investigate its potential binding modes and affinity within the active site of a selected protein target. The simulation calculates a docking score, which estimates the binding affinity, and reveals key intermolecular interactions such as hydrogen bonds, and hydrophobic interactions that stabilize the ligand-receptor complex. These computational insights are purely structural and predictive, providing a hypothesis for molecular recognition without assessing biological outcomes.
Future Research Directions and Synthetic Prospects
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future efforts in the synthesis of 5-Iodopyridine-3,4-diamine and its derivatives will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.
Future research could explore the following sustainable approaches:
Catalytic Methods : The development of novel catalytic systems for the direct amination and iodination of the pyridine (B92270) ring would represent a significant advancement. This could involve transition metal catalysis or organocatalysis to achieve high regioselectivity and yield under mild conditions.
Microwave-Assisted Synthesis : This technique has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various heterocyclic compounds, including pyrazole (B372694) derivatives, often in environmentally friendly solvents like ethanol (B145695) researchgate.net. Applying microwave irradiation to the synthesis of this compound could lead to more efficient and sustainable processes.
Solvent-Free Reactions : Mechanical grinding and other solvent-free techniques are gaining traction as green synthetic methods. An eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) under solvent-free conditions has been reported, offering short reaction times and high yields mdpi.com. Exploring similar mechanochemical methods for the synthesis of this compound could significantly reduce solvent waste.
Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single pot to form a product, offer high atom economy and procedural simplicity nih.govresearchgate.net. Designing a multicomponent reaction that directly assembles the this compound scaffold would be a highly desirable goal for sustainable synthesis rasayanjournal.co.in.
| Sustainable Synthetic Approach | Potential Advantages | Relevant Research on Related Compounds |
| Catalytic Methods | High selectivity, mild reaction conditions, reduced waste. | Development of catalysts for amination and halogenation of pyridines. |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency. | Synthesis of pyrazole derivatives in ethanol researchgate.net. |
| Solvent-Free Reactions | Reduced solvent waste, simplified workup. | Iodination of pyrimidines via mechanical grinding mdpi.com. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. | Iodine-catalyzed MCRs for heterocyclic synthesis nih.govrsc.org. |
Exploration of New Reactivity Modes and Catalytic Systems
The reactivity of this compound is largely dictated by its three functional groups: the iodo group, which is an excellent leaving group for cross-coupling reactions, and the two amino groups, which can participate in cyclization and substitution reactions.
Future research will likely focus on leveraging this reactivity in novel ways:
C-H Activation : Direct functionalization of the C-H bonds of the pyridine ring offers a powerful and atom-economical way to introduce new substituents nih.gov. While C2 functionalization of pyridines is common, regioselective reactions at other positions are more challenging but are an active area of research nih.gov. Exploring catalytic systems, such as those based on manganese-aminopyridine complexes, for the selective C-H oxidation of this compound could open up new avenues for derivatization mdpi.com.
Cross-Coupling Reactions : The iodo group is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations nih.govsigmaaldrich.comwiley-vch.denih.govsoton.ac.uk. These reactions allow for the introduction of a wide range of aryl, alkynyl, and amino substituents at the 5-position. Future work could focus on developing more efficient and versatile catalysts for these transformations, particularly for coupling with challenging substrates.
Multicomponent Reactions : The diamino functionality makes this compound an ideal substrate for multicomponent reactions to construct fused heterocyclic systems, such as imidazopyridines researchgate.netrsc.org. Iodine-catalyzed multicomponent reactions have proven effective for the synthesis of various nitrogen-containing heterocycles nih.gov. Investigating the participation of this compound in such reactions could lead to the rapid generation of diverse compound libraries.
| Reactivity Mode | Key Functional Group | Potential Transformations |
| C-H Activation | Pyridine C-H bonds | Direct introduction of new substituents nih.gov. |
| Cross-Coupling | Iodo group | Suzuki, Sonogashira, Buchwald-Hartwig reactions nih.govwiley-vch.denih.govsoton.ac.uk. |
| Cyclization | Diamino groups | Formation of fused heterocycles (e.g., imidazopyridines). |
| Multicomponent Reactions | Diamino groups | Rapid construction of complex molecular scaffolds researchgate.netrsc.org. |
Design of Advanced Scaffolds Utilizing the Unique Features of this compound
The this compound core can serve as a "privileged scaffold" for the design of novel bioactive molecules. Its ability to be functionalized at multiple positions allows for the systematic exploration of chemical space to optimize interactions with biological targets.
Future design strategies will likely incorporate:
Pharmacophore Mapping : This computational technique can be used to identify the key structural features required for biological activity. Pharmacophore models have been successfully developed for inhibitors of various enzymes, such as dihydrofolate reductase, using related 2,4-diamino-5-deazapteridine scaffolds nih.gov. Applying this approach to derivatives of this compound could guide the design of potent and selective inhibitors for new targets.
Bioisosteric Replacement and Scaffold Hopping : Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties nih.govnih.govjmu.edu. The iodo and amino groups of this compound can be modified or replaced to create bioisosteres with improved drug-like properties. Scaffold hopping, a related concept, involves replacing the core scaffold while maintaining the spatial arrangement of key functional groups nih.gov.
Fragment-Based Drug Discovery : The relatively small and functionalized nature of this compound makes it an attractive starting point for fragment-based drug discovery. The iodo group provides a convenient handle for fragment linking and optimization through cross-coupling reactions.
| Design Strategy | Description | Potential Application |
| Pharmacophore Mapping | Identifying essential structural features for biological activity nih.gov. | Guiding the design of targeted inhibitors. |
| Bioisosterism | Replacing functional groups to improve properties nih.govnih.govjmu.edu. | Enhancing potency and pharmacokinetic profiles. |
| Scaffold Hopping | Replacing the core structure while maintaining key interactions nih.gov. | Discovering novel chemical series with improved properties. |
| Fragment-Based Design | Using small molecular fragments as starting points for drug discovery. | Linking fragments via the iodo group to build potent molecules. |
Integration into Automated Synthesis and High-Throughput Experimentation Pipelines
To accelerate the discovery of new molecules with desired properties, the integration of synthetic chemistry with automated platforms and high-throughput screening is essential.
Future prospects in this area include:
Automated Flow Synthesis : Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation nih.govnih.gov. Developing automated flow synthesis protocols for the preparation of this compound and its derivatives would enable the rapid on-demand production of compound libraries google.com.
High-Throughput Synthesis and Screening : The amenability of this compound to diversification through cross-coupling and multicomponent reactions makes it well-suited for high-throughput synthesis of compound libraries nih.govresearchgate.netnih.gov. These libraries can then be subjected to high-throughput screening to identify hits for various biological targets ku.edu.
| Technology | Application to this compound | Potential Impact |
| Automated Flow Synthesis | On-demand synthesis of derivatives and libraries nih.govnih.gov. | Accelerated synthesis cycles and improved reproducibility. |
| High-Throughput Synthesis | Parallel synthesis of large compound libraries nih.govresearchgate.net. | Rapid exploration of structure-activity relationships. |
| High-Throughput Screening | Rapid biological evaluation of synthesized libraries nih.govku.edu. | Faster identification of lead compounds. |
Q & A
Q. What are the optimal synthetic routes for 5-Iodopyridine-3,4-diamine, and what factors influence yield in these methods?
- Methodological Answer : A common approach involves halogenation of pyridine-3,4-diamine derivatives. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of iodinating agents must be optimized to avoid over-iodination or side reactions. Precedents from analogous systems suggest that steric and electronic effects of substituents on the pyridine ring significantly influence regioselectivity and yield .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of amine protons (δ 4.5–6.0 ppm) and iodine-induced deshielding effects on adjacent carbons.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns characteristic of iodine (m/z 127).
- IR Spectroscopy : Bands near 3350 cm (N–H stretch) and 1600 cm (C–N stretch) confirm amine functionality.
Cross-validation with chromatography (HPLC, TLC) ensures purity, as exemplified in protocols for related diaminopyridine derivatives .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The iodine substituent facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh)) and base (e.g., NaCO). Nucleophilic substitution at the 5-position can occur with amines or thiols under mild conditions (e.g., DMSO, 60°C). Competitive reactivity at the 3,4-diamine groups may require protection/deprotection strategies (e.g., Boc groups) to achieve selectivity .
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring in this compound influence its reactivity compared to non-halogenated analogs?
- Methodological Answer : The electron-withdrawing iodine atom increases the electrophilicity of the pyridine ring, enhancing susceptibility to nucleophilic attack at the 5-position. Computational studies (DFT) can map charge distribution and predict sites for functionalization. Comparative kinetic studies with non-iodinated analogs (e.g., pyridine-3,4-diamine) reveal accelerated reaction rates in cross-coupling but reduced stability under oxidative conditions .
Q. What strategies are effective in resolving contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Controlled Synthesis : Reproduce reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability.
- Multi-Technique Analysis : Combine X-ray crystallography with NMR and MS to resolve ambiguities in tautomeric forms or hydration states.
- Reference Standards : Use commercially available analogs (e.g., 3,4-diaminopyridine ) for spectral benchmarking.
Discrepancies often arise from solvent effects or impurities, as noted in NIST data limitations for pyridine derivatives .
Q. In multi-step syntheses involving this compound, how can intermediates be stabilized to prevent decomposition?
- Methodological Answer :
- Protection of Amine Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to reduce oxidative degradation.
- Low-Temperature Storage : Maintain intermediates at –20°C under nitrogen to inhibit hydrolysis.
- Inert Reaction Conditions : Employ Schlenk lines or gloveboxes for air-sensitive steps, as demonstrated in syntheses of morpholinoethyl-pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
